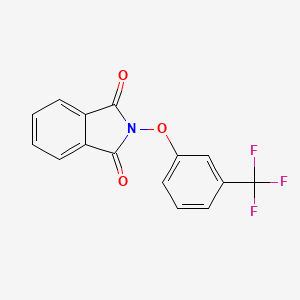

N-(3-Trifluoromethylphenoxy)phthalimide

Description

Structure

3D Structure

Properties

CAS No. |

328081-53-4 |

|---|---|

Molecular Formula |

C15H8F3NO3 |

Molecular Weight |

307.22 g/mol |

IUPAC Name |

2-[3-(trifluoromethyl)phenoxy]isoindole-1,3-dione |

InChI |

InChI=1S/C15H8F3NO3/c16-15(17,18)9-4-3-5-10(8-9)22-19-13(20)11-6-1-2-7-12(11)14(19)21/h1-8H |

InChI Key |

SWIVBEDYDKEURV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=CC=CC(=C3)C(F)(F)F |

Origin of Product |

United States |

Methodologies for the Synthesis of N 3 Trifluoromethylphenoxy Phthalimide and Precursor Molecules

Strategies for Phthalimide (B116566) Core Formation

The formation of the phthalimide ring system is a cornerstone of organic synthesis, with numerous methods available to chemists. These strategies can be broadly categorized into classical dehydrative routes, functionalization of a pre-existing imide, and catalyzed reactions that build the heterocyclic system from simpler precursors.

Dehydrative Condensation Routes from Anhydrides

The most traditional and widely used method for synthesizing N-substituted phthalimides is the dehydrative condensation of phthalic anhydride (B1165640) with a primary amine. organic-chemistry.orgresearchgate.net This reaction proceeds by an initial nucleophilic attack of the amine on one of the anhydride's carbonyl carbons, forming a phthalamic acid intermediate. Subsequent heating promotes an intramolecular cyclization via dehydration to yield the final imide product. researchgate.net

The reaction is typically carried out at elevated temperatures, often in a solvent like acetic acid. researchgate.netbyjus.com To enhance reaction rates and yields, various catalysts can be employed. Studies have shown the efficacy of sulphamic acid and reusable clay catalysts like montmorillonite-KSF in promoting the cyclization under milder conditions or with reduced reaction times. researchgate.net

Table 1: Examples of Dehydrative Condensation for N-Substituted Phthalimides

| Amine Reactant | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|

| Primary Amines | Acetic Acid, 110 °C, 10% Sulphamic Acid | 86-98% | researchgate.net |

| Various Amines | Microwave, 150-250 °C, 3-10 min | 52-89% | researchgate.net |

N-Alkylation and Related N-Functionalization Techniques

When the target N-substituent is not derived from a readily available primary amine, direct functionalization of the phthalimide nitrogen offers a powerful alternative. The Gabriel synthesis is a classic example of this approach, utilized for preparing primary amines. masterorganicchemistry.com It involves the deprotonation of phthalimide with a base, such as potassium hydroxide (KOH) or potassium hydride (KH), to form a potent nucleophile, the phthalimide anion. masterorganicchemistry.comorganic-chemistry.org This anion then displaces a halide from a primary alkyl halide in an SN2 reaction to form an N-alkyl phthalimide. masterorganicchemistry.comorganic-chemistry.org A key advantage of this method is that it prevents over-alkylation, a common issue when using ammonia directly. masterorganicchemistry.com

Modern variations of this N-functionalization include:

Mitsunobu Reaction : This method allows for the direct N-alkylation of phthalimide using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD). organic-chemistry.org

Ionic Liquids : The use of ionic liquids as solvents, in conjunction with bases like KOH, has been shown to provide a convenient and efficient medium for the N-alkylation of phthalimide with alkyl halides, often leading to high yields and exclusive N-alkylation. organic-chemistry.org

Transition Metal-Catalyzed Phthalimide Synthesis (e.g., Oxidative Carbonylation)

Transition metal catalysis provides highly efficient and versatile routes to the phthalimide core, often from readily available starting materials. These methods can tolerate a wide range of functional groups and offer alternative disconnection strategies compared to classical methods.

One prominent strategy is the carbonylative cyclization , which introduces a carbonyl group (CO) into the molecule during the ring-forming process. Palladium-catalyzed oxidative carbonylation, for instance, can construct phthalimides in a one-pot manner from simpler precursors. Other transition metals like nickel, copper, ruthenium, and cobalt have also been successfully employed to catalyze phthalimide synthesis from starting materials such as ortho-dihaloarenes, ortho-halobenzoic acids, or benzamides.

Table 2: Selected Transition Metal-Catalyzed Syntheses of Phthalimides

| Metal Catalyst | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| Palladium (Pd) | Aldehyde, Amine | Oxidative Carbonylation | organic-chemistry.org |

| Nickel (Ni) | ortho-Iodobenzenes, Isocyanates | Coupling/Cyclization | organic-chemistry.org |

| Copper (Cu) | 2-Halobenzoic acids, Amines, TMSCN | Cyanation/Cyclization | organic-chemistry.org |

Metal-Free and Photoredox Catalyzed Syntheses

Reflecting the growing emphasis on sustainable chemistry, metal-free and photoredox-catalyzed methods for phthalimide synthesis have gained significant attention. These approaches avoid potentially toxic and expensive heavy metals while often proceeding under mild reaction conditions.

Metal-free syntheses can be achieved using organocatalysts, or simply by mediation with acids or bases. organic-chemistry.org For example, N-aryl phthalimides can be synthesized from 2-formylbenzoic acids and amines in the presence of a base and an oxidant. Another innovative metal-free approach involves the reaction of 1,2,3-benzotriazin-4(3H)-ones with trimethylsilyl cyanide (TMSCN), which proceeds through a denitrogenative cyanation pathway.

Photoredox catalysis utilizes visible light to initiate radical-based transformations under exceptionally mild conditions. This strategy has been applied to phthalimide synthesis through processes like the proton-coupled electron transfer (PCET) induced radical addition of amidyl N-centered radicals to the triple bond of o-alkynylated benzamides, leading to the formation of the phthalimide ring system. organic-chemistry.org

Installation of the 3-Trifluoromethylphenoxy Unit

The final step in the synthesis of the target molecule is the formation of the N-O-Ar bond to connect the 3-trifluoromethylphenoxy group to the phthalimide nitrogen. This can be accomplished through coupling reactions analogous to classical etherification strategies.

Williamson Ether Synthesis and Analogous Coupling Reactions

The Williamson ether synthesis traditionally involves the reaction of an alkoxide with a primary alkyl halide to form an ether (C-O-C bond). masterorganicchemistry.com An analogous strategy can be employed to form the N-O-Ar bond of N-(3-Trifluoromethylphenoxy)phthalimide. This requires a precursor with a hydroxyl group on the phthalimide nitrogen, namely N-hydroxyphthalimide .

A demonstrated method for the direct O-arylation of N-hydroxyphthalimide involves its reaction with diaryliodonium salts. researchgate.net In this reaction, N-hydroxyphthalimide is first deprotonated with a base to form the N-oxyphthalimide anion. This anion then acts as a nucleophile, attacking the diaryliodonium salt, which serves as an aryl electrophile source. This process yields the desired N-aryloxyimide product efficiently and under mild conditions. researchgate.net

To synthesize the specific target compound, this compound, this methodology would be applied using a diaryliodonium salt bearing a 3-trifluoromethylphenyl group.

Table 3: O-Arylation of N-Hydroxyphthalimide with Diaryliodonium Salts

| N-Hydroxy Reactant | Arylating Agent | Base | Result | Reference |

|---|---|---|---|---|

| N-Hydroxyphthalimide | Diaryliodonium Salts | Base | N-Aryloxyimides | researchgate.net |

Functional Group Interconversion for Trifluoromethylphenyl Ethers

The synthesis of the precursor, 3-trifluoromethylphenol, can be achieved through various established chemical transformations. One common approach involves a multi-step synthesis starting from 3-aminobenzotrifluoride. This process typically includes a diazotization reaction followed by hydrolysis to yield the desired phenol.

Another synthetic route to trifluoromethylphenols involves the reaction of a trifluoromethyl halobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl ether. This intermediate is then subjected to hydrogenolysis to yield the final trifluoromethylphenol product.

Multi-step Synthetic Sequences for this compound

The synthesis of this compound is typically achieved through a multi-step sequence that involves the initial preparation of the key precursor, 3-trifluoromethylphenol, followed by its reaction with a suitable phthalimide derivative. A prominent and widely utilized method for the crucial C-O bond formation between the phenol and the phthalimide moiety is the Mitsunobu reaction.

In this reaction, 3-trifluoromethylphenol is reacted with N-hydroxyphthalimide in the presence of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with the activation of the hydroxyl group of N-hydroxyphthalimide by the phosphine and azodicarboxylate, facilitating a nucleophilic attack by the phenoxide ion of 3-trifluoromethylphenol. This results in the formation of the desired this compound with clean inversion of stereochemistry if a chiral center were present.

The general steps for this multi-step synthesis are as follows:

Synthesis of 3-Trifluoromethylphenol: Preparation of the phenolic precursor through established methods as described in section 2.2.2.

Mitsunobu Reaction: Coupling of 3-trifluoromethylphenol with N-hydroxyphthalimide using a phosphine and an azodicarboxylate in a suitable solvent.

Purification: Isolation and purification of the final product, this compound, typically through crystallization or column chromatography.

Optimization Parameters for Reaction Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound, particularly in the Mitsunobu reaction step, are highly dependent on several key parameters. Careful optimization of these factors is crucial for maximizing the yield and purity of the final product.

Key Optimization Parameters:

Phosphine Reagent: The choice of phosphine can influence the reaction rate and yield. While triphenylphosphine (PPh₃) is commonly used, other phosphines can be explored for improved performance.

Azodicarboxylate Reagent: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are the most common reagents. The choice between them can affect the ease of purification and reaction kinetics.

Solvent: The polarity and aprotic nature of the solvent are critical. Tetrahydrofuran (B95107) (THF) is a frequently used solvent for Mitsunobu reactions, but others like dichloromethane (DCM) and dioxane may also be employed.

Temperature: The reaction is typically conducted at room temperature or cooled to 0 °C during the addition of the azodicarboxylate to control the reaction rate and minimize side reactions.

Order of Reagent Addition: The sequence of adding the reagents can be important. Generally, the alcohol (phenol), nucleophile (N-hydroxyphthalimide), and phosphine are mixed before the dropwise addition of the azodicarboxylate.

Below is an interactive data table summarizing the key parameters and their typical ranges for the optimization of the Mitsunobu reaction for the synthesis of N-aryloxyphthalimides.

| Parameter | Typical Reagents/Conditions | Effect on Reaction |

| Phosphine | Triphenylphosphine (PPh₃), Tributylphosphine (PBu₃) | Affects reaction rate and ease of byproduct removal. |

| Azodicarboxylate | DEAD, DIAD | Influences reactivity and purification. |

| Solvent | THF, DCM, Dioxane | Polarity and solubility of reactants. |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products. |

| Concentration | 0.1 M to 1.0 M | Can influence reaction kinetics. |

Design and Synthesis of N 3 Trifluoromethylphenoxy Phthalimide Derivatives and Analogues

Rational Design of Structural Modifications

The rational design of new molecules based on the N-(3-Trifluoromethylphenoxy)phthalimide core involves a systematic approach to structural modification. This allows for the exploration of structure-activity relationships and the optimization of desired characteristics. Key strategies include altering substituents on the phenoxy ring, functionalizing the phthalimide (B116566) core, and incorporating diverse heterocyclic systems.

Systematic variation of substituents on the phenoxy ring is a primary strategy for modulating the electronic and steric properties of the molecule. The trifluoromethyl group at the meta-position significantly influences the molecule's lipophilicity and electronic nature. Further modifications can be explored by introducing additional substituents or altering the position of existing ones.

Table 1: Examples of Systematic Variations on the Phenoxy Moiety

| Position of Substitution | Example Substituent | Potential Influence |

| Ortho (C2') | -CH₃, -Cl | Steric hindrance, electronic effects |

| Meta (C4') | -F, -Br, -CN | Electronic effects, lipophilicity |

| Para (C5') | -OCH₃, -NO₂ | Electron-donating/withdrawing effects |

| Multiple Positions | Di-chloro, Di-fluoro | Enhanced lipophilicity and electronic modulation |

These modifications allow for a detailed exploration of how changes in the phenoxy ring's electronic landscape and steric profile affect the molecule's interactions and behavior.

While modifications to the N-substituent are common, direct functionalization of the phthalimide ring offers another avenue for creating structural diversity. The aromatic core of the phthalimide is relatively electron-poor, but it can undergo specific chemical transformations.

Recent advancements in organic synthesis have provided several methods for phthalimide functionalization. These include:

C-H Bond Functionalization: Direct C-H functionalization, often catalyzed by transition metals like rhodium, allows for the introduction of new groups onto the aromatic part of the phthalimide ring. The phthalimido group can act as a directing group, influencing the position of the new substituent. researchgate.net

N-Arylation/Alkenylation: While the primary focus is on the N-phenoxyphthalimide, general methods for N-arylation using reagents like arylboronic esters have been developed, which could be adapted for more complex structures. rsc.org

Ring-Opening Reactions: The phthalimide ring can be opened under certain conditions, for instance, using nucleophiles like hydrazine. researchgate.net This converts the imide into a more flexible diamide structure, which can then be used as a precursor for further synthesis, effectively functionalizing the original core by transformation.

These strategies enable the attachment of various functional groups directly to the phthalimide skeleton, providing a complementary approach to modifying the phenoxy substituent.

Incorporating other heterocyclic rings into the this compound structure can lead to novel compounds with significantly different properties. Triazoles and benzimidazoles are of particular interest due to their prevalence in biologically active compounds and materials science. scienceopen.commdpi.com

Triazoles: The 1,2,3-triazole ring is commonly synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." peerj.com A synthetic strategy to integrate a triazole could involve:

Preparing a precursor molecule, such as an azide-functionalized 3-trifluoromethylphenol or an alkyne-functionalized phthalimide.

Reacting the azide and alkyne precursors in the presence of a copper(I) catalyst to form the 1,4-disubstituted 1,2,3-triazole linkage. peerj.comdergipark.org.tr

Benzimidazoles: Benzimidazole synthesis often involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. nih.govorientjchem.org To create a benzimidazole-phthalimide hybrid, one could synthesize an N-(aminophenoxy)phthalimide derivative, where an amino group is positioned ortho to the ether linkage on the phenoxy ring. This intermediate could then be cyclized with an appropriate aldehyde to form the benzimidazole ring. tpcj.org

Table 2: Heterocyclic Frameworks for Integration

| Heterocycle | Common Synthetic Method | Key Precursors |

| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic azides, Terminal alkynes |

| Benzimidazole | Condensation/Cyclization | o-Phenylenediamines, Aldehydes/Carboxylic acids |

This modular approach allows for the combination of the trifluoromethylphenoxy and phthalimide moieties with other important heterocyclic scaffolds.

Stereochemical Aspects in Derivative Synthesis

Stereochemistry becomes a critical consideration when chiral centers are introduced into the derivatives of this compound. The phthalimido group itself can exert significant influence on the stereochemical outcome of certain reactions.

Research has shown that the N-phthalimide group can serve as a site-protecting and stereodirecting group in rhodium-catalyzed C-H functionalization reactions. researchgate.net In these reactions, a rhodium-stabilized donor/acceptor carbene is used to insert into an unactivated C-H bond. The bulky nature and electronic properties of the phthalimido group can direct the catalyst to a specific C-H bond and influence the facial selectivity of the carbene insertion, thereby controlling the stereochemistry of the newly formed chiral center. researchgate.net This demonstrates that the phthalimide moiety is not merely a passive component but can play an active role in directing the stereochemical course of a synthetic transformation.

Preparation of Polymeric Materials Incorporating Trifluoromethylphenoxy and Phthalimide Moieties

The structural features of this compound, namely the rigid phthalimide group and the fluorinated phenoxy unit, make it an attractive building block for high-performance polymers like polyimides. These polymers are known for their thermal stability, chemical resistance, and excellent dielectric properties.

The synthesis of polyimides typically proceeds via a two-step polycondensation reaction between a diamine and a dianhydride. tandfonline.com To incorporate the trifluoromethylphenoxy and phthalimide-like structures into a polymer chain, monomers containing these respective functionalities must first be synthesized.

A common strategy involves preparing a diamine monomer that contains the trifluoromethylphenoxy group. tandfonline.comtandfonline.com The synthesis of such a monomer can be illustrated by the preparation of 2'-Methyl-1,4-bis-(4-amino-2-trifluoromethylphenoxy)benzene:

Nucleophilic Substitution: A dihydroxy aromatic compound, such as methylhydroquinone, is reacted with an activated aryl halide containing nitro and trifluoromethyl groups, for example, 2-chloro-5-nitrobenzotrifluoride. This reaction is typically carried out in a polar aprotic solvent like DMF with a base such as potassium carbonate to form a dinitro intermediate. tandfonline.com

Reduction: The resulting dinitro compound is then reduced to the corresponding diamine. This reduction is often achieved using a catalyst like palladium on carbon (Pd/C) with a reducing agent such as hydrazine hydrate. tandfonline.com

This diamine monomer, now containing two trifluoromethylphenoxy units, can be polymerized with various aromatic tetracarboxylic dianhydrides (e.g., pyromellitic dianhydride, 6FDA). The polymerization first yields a soluble poly(amic acid) (PAA) precursor. This PAA is then converted to the final polyimide through thermal or chemical imidization, which involves heating or treatment with dehydrating agents to close the imide rings. tandfonline.comnih.gov

Table 3: Representative Monomers for Polyimide Synthesis

| Monomer Type | Chemical Name Example | Role in Polymerization |

| Diamine | 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene | Provides trifluoromethylphenoxy group |

| Dianhydride | Pyromellitic dianhydride (PMDA) | Forms the phthalimide moiety in the polymer backbone |

| Dianhydride | 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | Introduces additional fluorine atoms |

This approach allows for the systematic incorporation of trifluoromethylphenoxy and phthalimide structures into the backbone of high-performance polymers.

Advanced Polymerization Techniques for this compound Derivatives: Polyimides and Poly(amide-imide)s

While this compound itself is not a direct monomer for polymerization, it serves as a crucial precursor for synthesizing monomers that can be utilized in advanced polymerization techniques to produce high-performance polyimides and poly(amide-imide)s. These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, which are often enhanced by the incorporation of the trifluoromethylphenoxy moiety. The primary route involves the conversion of this compound into a diamine monomer, which can then be polymerized with various dianhydrides.

A key synthetic strategy for generating a polymerizable diamine from an N-substituted phthalimide derivative involves hydrazinolysis, a reaction known as the Ing-Manske procedure. This chemical transformation cleaves the imide ring, releasing the primary amine. For instance, a diamine monomer bearing the trifluoromethylphenoxy group can be synthesized and subsequently polymerized to yield polyimides and poly(amide-imide)s with desirable characteristics.

A series of soluble aromatic poly(amide-imide)s (PAIs) have been successfully prepared from diamide-diamine monomers that feature biphenyl units with two CF3 groups. These monomers are then polymerized with other monomers like 2,2′-bis(trifluoromethyl)benzidine and pyromellitic dianhydride through an imidization reaction. This approach allows for the creation of PAIs with a controlled ratio of imide to amide bonds within the main polymer chains. While PAIs with a very high imide content may have limited solubility, those with a balanced composition are soluble in polar organic solvents and can be cast into flexible, freestanding films. These films exhibit high thermal stability, with a 5% weight loss temperature (Td5) ranging from 464 to 497 °C in air. mdpi.com

The general polymerization process to form polyimides from a diamine derived from this compound would involve a two-step polycondensation reaction with a tetracarboxylic dianhydride. The initial step forms a soluble poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization.

For the synthesis of poly(amide-imide)s, a trifluoromethylated trimellitic anhydride (B1165640) can be used as a monomer. The incorporation of CF3 groups into the polymer chains enhances both solubility and optical properties without diminishing the high thermal stability of the polymers. mdpi.com Transparent and soluble poly(amide-imide)s with high dimensional stability have been synthesized using this approach. These polymers can be solution-cast into nearly colorless and flexible films that demonstrate high thermal stability (Td5: 437–452 °C in N2) and high transparency (84-87% transmittance at 550 nm). mdpi.com

The properties of the resulting polymers are significantly influenced by the specific combination of the diamine and dianhydride monomers used in the polymerization. Key properties such as glass transition temperature (Tg), thermal decomposition temperature (Td), tensile strength, and solubility can be tailored by carefully selecting the monomers.

Below are representative data tables illustrating the properties of polyimides and poly(amide-imide)s synthesized from diamines containing trifluoromethyl groups, which are analogous to what could be expected from polymers derived from this compound.

Table 1: Thermal Properties of Poly(amide-imide)s with Trifluoromethyl Groups

| Polymer | Td5 (°C in N2) | Td5 (°C in air) |

|---|---|---|

| PAI-1 | 465 | 464 |

| PAI-2 | 488 | 485 |

| PAI-3 | 498 | 497 |

Data sourced from studies on soluble poly(amide-imide)s from diamide-diamine monomers with trifluoromethyl groups. mdpi.com

Table 2: Properties of Transparent Poly(amide-imide) Films

| Property | Value |

|---|---|

| 5% Weight Loss Temp. (Td5 in N2) | 437–452 °C |

| Transmittance at 550 nm | 84-87% |

| Coefficient of Thermal Expansion (CTE) | 9–26 ppm/°C |

Data from research on transparent poly(amide-imide)s from trifluoromethylated trimellitic anhydride. mdpi.com

Chemical Reactivity and Mechanistic Investigations of N 3 Trifluoromethylphenoxy Phthalimide

Nucleophilic and Electrophilic Reaction Profiles

The reactivity of N-(3-trifluoromethylphenoxy)phthalimide is characterized by two primary sites: the electrophilic carbonyl carbons of the phthalimide (B116566) ring and the N–O bond.

Electrophilic Character: The carbonyl groups of the phthalimide moiety are susceptible to attack by nucleophiles. This is a characteristic reaction of imides, leading to ring-opening products under certain conditions, such as hydrolysis.

N-O Bond Reactivity: The N-O bond in N-alkoxyphthalimides is known to be relatively weak and can undergo cleavage to generate oxygen-centered radicals. mdpi.com These N-alkoxyphthalimides serve as effective precursors to alkoxy radicals under visible-light photoredox catalysis or through the formation of donor-acceptor complexes. sioc.ac.cnsemanticscholar.org The resulting alkoxy radical can then undergo further reactions like β-fragmentation or hydrogen atom transfer. sioc.ac.cnresearchgate.net For this compound, reductive cleavage of the N-O bond would be expected to generate a phenoxy radical, a process that can be initiated electrochemically or through single-electron transfer from a suitable reductant. bohrium.com

Reduction and Oxidation Reactions

Reduction Reactions

The primary site for reduction in N-alkoxy and N-aryloxy phthalimides is the N-O bond. Catalytic reduction of related structures like oximes often requires careful selection of catalysts to selectively reduce the C=N bond without cleaving the sensitive N-O bond. nih.gov However, for N-alkoxyphthalimides, reductive cleavage of the N-O bond is often the desired pathway. Electrochemical studies on N-oxyphthalimides have detailed cascades that initiate a self-sustaining catalytic reductive N-O bond cleavage. bohrium.com It is plausible that this compound would undergo a similar reductive N-O bond scission to yield phthalimide and a 3-trifluoromethylphenoxide or corresponding radical species, depending on the reaction mechanism.

Oxidation Reactions

The phthalimide group itself is generally stable to oxidation. However, N-substituted phthalimides can be synthesized through the oxidation of precursor molecules. A systematic study demonstrated the conversion of 3-hydroxy-2-substituted isoindolin-1-ones (hydroxylactams) to the corresponding phthalimides using oxidants like nickel peroxide (NiO₂), pyridinium chlorochromate (PCC), and 2-iodoxybenzoic acid (IBX). nih.gov

Furthermore, the related compound N-hydroxyphthalimide (NHPI) is a well-known catalyst for oxidation reactions. It generates the highly reactive phthalimide N-oxyl (PINO) radical, which can abstract hydrogen atoms from a wide range of organic substrates, facilitating their oxidation, often using molecular oxygen as the terminal oxidant. mdpi.comacs.orgescholarship.org

| Oxidant | Equivalents | Solvent | Conditions | Reaction Time |

|---|---|---|---|---|

| Nickel Peroxide (NiO₂) | 50 | Toluene | Reflux | 5–32 h |

| PCC/Silica gel | 3 | Dichloromethane | RT | 1–3 h |

| 2-Iodoxybenzoic acid (IBX) | 3 | Acetonitrile (B52724) | 80 °C | 1–3 h |

Role as a Synthetic Reagent and Intermediate

A structurally related compound, N-Trifluoromethoxyphthalimide (PhthN-OCF₃), has been developed as a practical and shelf-stable reagent for nucleophilic trifluoromethoxylation. researchgate.net This stable, solid reagent releases a trifluoromethoxide (OCF₃⁻) anion under mild reaction conditions. researchgate.net It is effective for the trifluoromethoxylation of a variety of alkyl electrophiles, including iodides, bromides, mesylates, and tosylates, to produce valuable trifluoromethyl ethers. researchgate.net The trifluoromethoxy group is significant in drug discovery due to its high lipophilicity and electron-withdrawing nature. researchgate.net

The optimal reaction conditions typically involve an activator in a polar aprotic solvent.

| Alkyl Electrophile | Activator | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Alkyl Iodides | Et₄NI or CsF | DMAc | 80 °C | Good |

| Alkyl Bromides | Et₄NI or CsF | DMAc | 80 °C | Good |

| Alkyl Mesylates/Tosylates | Et₄NI or CsF | DMAc | 80 °C | Good |

The phthalimide group is a cornerstone of the Gabriel synthesis, a robust method for preparing primary amines. nih.gov In this synthesis, potassium phthalimide serves as an ammonia surrogate. Its anion acts as a nucleophile, reacting with alkyl halides to form an N-alkylphthalimide. organic-chemistry.org This intermediate masks the amine functionality, preventing the over-alkylation that is common when using ammonia directly. nih.gov The desired primary amine is then liberated by cleaving the phthalimide group, typically through hydrazinolysis. nih.govorganic-chemistry.org

This general principle allows the phthalimide moiety to function as an effective group for amidoalkylation, introducing a protected amino group onto a molecule.

Hydrolytic Stability and Cleavage Reactions

The stability of the phthalimide ring is pH-dependent. Hydrolysis of the imide functionality is typically slow under neutral conditions but is catalyzed by acid or, more commonly, base. researchgate.netarkat-usa.org Base-catalyzed hydrolysis of N-aryl imides proceeds via the opening of the cyclic imide moiety. researchgate.net

Cleavage of the phthalimide group to deprotect a primary amine is a critical step in its synthetic applications. While acidic or basic hydrolysis can be used, the most common and often milder method is hydrazinolysis (the Ing-Manske procedure), which involves reacting the N-substituted phthalimide with hydrazine. This reaction proceeds under neutral or slightly acidic conditions and produces the free amine along with the highly stable phthalhydrazide byproduct. nih.gov

In addition to cleavage of the imide ring, N-alkoxyphthalimides can undergo facile cleavage of the N-O bond. researchgate.netnih.gov This reaction is not hydrolytic but is typically achieved under reductive conditions, as discussed in section 5.2. This N-O bond scission is a key step in generating alkoxy radicals for further synthetic transformations. sioc.ac.cnresearchgate.net

Complex Formation Studies

While specific studies on the complex formation of this compound are not documented, research on related N-oxyphthalimide fragments demonstrates their ability to act as ligands for metal ions. The synthesis and characterization of a zinc complex, [MeLZn(OPth)], containing a β-diketiminate ligand and an N-oxyphthalimide (OPth) ligand have been reported. escholarship.org

Subsequent one-electron reduction of this complex yielded a stable zinc-bound N-oxyphthalimide radical anion. escholarship.orgescholarship.org X-ray crystallography and EPR spectroscopy confirmed the presence of an S = 1/2 radical localized on the N-oxyphthalimide ligand. escholarship.org This work provides the first structural and spectroscopic confirmation of the redox activity of a metal-bound N-oxyphthalimide fragment, highlighting its potential utility in coordination chemistry and catalysis. escholarship.orgescholarship.org

Theoretical and Computational Chemistry Approaches to N 3 Trifluoromethylphenoxy Phthalimide

Quantum Chemical Calculations (e.g., Ab Initio, DFT, Semi-Empirical Methods)

Quantum chemical calculations are fundamental in elucidating the molecular properties of N-(3-Trifluoromethylphenoxy)phthalimide. Methods such as Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, are commonly employed to provide a balance between computational cost and accuracy for molecules of this size. nih.govnih.gov These calculations are instrumental in understanding the electronic behavior and structural characteristics of the compound.

Electronic Structure Determination (HOMO-LUMO Analysis)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. This is often analyzed by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized.

For phthalimide (B116566) derivatives, the HOMO is typically located on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. researchgate.net In this compound, the distribution of these orbitals would be influenced by the electron-withdrawing nature of the phthalimide group and the trifluoromethyl group on the phenoxy moiety. The precise energy values for the HOMO, LUMO, and the energy gap for this compound would require specific computational calculations, which are not available in the reviewed literature.

Table 6.1: Conceptual HOMO-LUMO Analysis Parameters

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability. A smaller gap implies higher reactivity. |

Molecular Geometry Optimization and Vibrational Frequency Analysis

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. mdpi.com For phthalimide derivatives, key geometric parameters include bond lengths, bond angles, and dihedral angles, which define the spatial relationship between the phthalimide and the phenoxy rings.

Following geometry optimization, vibrational frequency analysis is typically performed. mdpi.comactascientific.com This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical vibrational spectra (like IR and Raman). researchgate.net These calculated frequencies can be compared with experimental data to validate the computational model. For this compound, specific bond lengths such as the C-N, C=O, C-O, and C-F bonds, as well as the dihedral angle between the two aromatic systems, would be of primary interest. However, specific optimized geometric parameters and calculated vibrational frequencies for this compound are not documented in the available literature.

Charge Distribution and Dipole Moment Computations

Understanding the distribution of electronic charge within a molecule is essential for predicting its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. actascientific.com For this compound, negative potential would be expected around the electronegative oxygen and fluorine atoms, while positive potential would be located elsewhere.

Thermodynamic Property Predictions (e.g., Enthalpy, Entropy, Ionization Energy)

Quantum chemical calculations can predict various thermodynamic properties. Standard enthalpies of formation, entropy, and heat capacity can be computed from the vibrational analysis data. nih.govresearchgate.netresearchgate.net These properties are crucial for understanding the stability and behavior of the compound under different temperature conditions.

Furthermore, key electronic properties like ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) can be estimated from the HOMO and LUMO energies, respectively, based on Koopman's theorem. researchgate.net These values provide insight into the molecule's redox behavior. Specific predicted thermodynamic data for this compound is not currently available in published research.

Table 6.2: Key Predicted Thermodynamic and Electronic Properties

| Property | Description | Computational Basis |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | The change in enthalpy during the formation of one mole of the substance from its constituent elements. | Calculated from total electronic energy and thermal corrections. |

| Standard Entropy (S°) | The measure of randomness or disorder of the molecule. | Derived from vibrational, rotational, and translational contributions. |

| Ionization Energy (IE) | The minimum energy required to remove an electron from the gaseous molecule. | Often approximated as IE ≈ -EHOMO. |

| Electron Affinity (EA) | The energy change when an electron is added to a neutral atom or molecule to form a negative ion. | Often approximated as EA ≈ -ELUMO. |

Conformational Analysis (e.g., Atropisomerism)

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the rotation around the N-O and O-C single bonds, which determines the relative orientation of the phthalimide and the trifluoromethylphenoxy rings. The dihedral angle between these two ring systems is a critical parameter. nih.gov In similar structures, like N-(fluorophenyl)phthalimides, this angle is typically non-planar, often around 55-60 degrees, to minimize steric hindrance. nih.govresearchgate.net

Atropisomerism could potentially occur if the rotation around the N-O-C linkage is significantly hindered, leading to stable, non-interconvertible rotational isomers. This is more common in sterically crowded molecules. A computational potential energy surface (PES) scan, where the energy is calculated as a function of the dihedral angle, would be necessary to identify the most stable conformers and the energy barriers to rotation. Such a specific conformational analysis for this compound has not been found in the existing literature.

Applications of N 3 Trifluoromethylphenoxy Phthalimide and Its Derivatives in Chemical and Materials Science

Advanced Polymer and Materials Engineering

N-(3-Trifluoromethylphenoxy)phthalimide serves as a critical monomer and building block in the development of advanced polymers, particularly high-performance fluorinated polyimides. The incorporation of the trifluoromethylphenoxy group imparts unique and desirable properties to the resulting materials, leading to their application in various cutting-edge fields.

Development of High-Performance Fluorinated Polyimides

The introduction of fluorine-containing groups, such as the trifluoromethyl (CF3) group present in this compound, into polyimide backbones is a well-established strategy for synthesizing high-performance polymers. These fluorinated polyimides (FPIs) exhibit a combination of properties that make them superior to their non-fluorinated counterparts for specific applications. The presence of the bulky and electronegative trifluoromethyl group disrupts polymer chain packing, which can lead to improved solubility of the polyimides in organic solvents. nih.govnewdrugapprovals.org This enhanced solubility is advantageous for processing and fabricating thin films and coatings.

Furthermore, the strong carbon-fluorine bonds contribute to the exceptional thermal and thermo-oxidative stability of the resulting polyimides. nih.govgoogle.com This makes them suitable for use in high-temperature environments where traditional polymers would degrade. The synthesis of these advanced polyimides can be achieved through various methods, including conventional thermal and chemical imidization, as well as more sustainable approaches like hydrothermal processes. nih.govnewdrugapprovals.org The versatility in synthesis allows for the tailoring of the polymer structure to achieve specific performance characteristics. Researchers have successfully synthesized a range of novel fluorinated polyimides by reacting trifluoromethyl-substituted monomers with various aromatic tetracarboxylic dianhydrides. nih.gov

Modulation of Thermal, Mechanical, and Dielectric Properties in Materials

The incorporation of this compound and its derivatives into polyimides allows for the precise modulation of their thermal, mechanical, and dielectric properties. The trifluoromethyl groups play a significant role in enhancing the thermal stability of the polymers, often resulting in high glass transition temperatures (Tg) and decomposition temperatures (Td). nih.govnih.gov For instance, certain fluorinated polyimides exhibit glass transition temperatures exceeding 300°C and 5% weight loss temperatures above 500°C. newdrugapprovals.orgnih.gov

In terms of mechanical properties, fluorinated polyimides can demonstrate high tensile strength and modulus, although the introduction of bulky CF3 groups can sometimes lead to a decrease in elongation at break. nih.govrsc.org However, by carefully selecting the comonomers, it is possible to achieve a desirable balance of mechanical toughness and thermal resistance. nih.gov

A key advantage of fluorinated polyimides is their low dielectric constant and dissipation factor, which are critical for applications in microelectronics and high-frequency communication. researchgate.netmdpi.com The low polarizability of the C-F bond and the increase in free volume due to the bulky CF3 groups contribute to a reduction in the dielectric constant. nih.gov Some fluorinated polyimide films have been reported to have dielectric constants as low as 2.68–3.25, with low dielectric loss, making them excellent candidates for use as insulating layers in integrated circuits and flexible printed circuit boards. researchgate.net

Table 1: Thermal and Mechanical Properties of Selected Fluorinated Polyimides

| Polyimide Composition | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |

|---|---|---|---|---|---|

| BPDA-PFMB | - | >500 | - | - | - |

| FPI-1 | 353-505 | - | - | - | - |

| FPI-2 | 294–390 | - | - | - | - |

| PI(6FDA/HFBAPP) | - | - | - | - | - |

| TPPI50 | 402 | 563 | 232.73 | 26.26 | 5.53 |

Data compiled from multiple sources for illustrative purposes. nih.govgoogle.commdpi.com

Table 2: Dielectric Properties of Selected Fluorinated Polyimides

| Polyimide System | Dielectric Constant (ε) | Dielectric Loss (tan δ) | Frequency |

|---|---|---|---|

| Fluorinated Aromatic Polyimide Films | 2.68–3.25 | 0.0045 | 10 GHz |

| PI(6FDA/HFBAPP) | 2.41 | 0.0027 | 20 GHz |

Data compiled from multiple sources for illustrative purposes. nih.govresearchgate.netmdpi.com

Design of Optically Active Materials (e.g., Fluorescence Properties)

While specific studies on the fluorescence of this compound itself are not prevalent in the reviewed literature, the broader class of phthalimide (B116566) and naphthalimide derivatives is well-known for its fluorescent properties. mdpi.comnewdrugapprovals.orgresearchgate.net The fluorescence in these molecules often arises from intramolecular charge-transfer (ICT) states. mdpi.com The incorporation of electron-donating or electron-withdrawing groups can significantly influence the photophysical properties of the phthalimide core.

The trifluoromethyl group is strongly electron-withdrawing, and its presence on the phenoxy ring of this compound could potentially modulate the electronic transitions within the molecule, thereby influencing its absorption and emission characteristics. In related polyimide systems, the introduction of trifluoromethyl groups has been shown to enhance optical transparency by reducing charge-transfer complex formation. nih.gov This reduction in color is beneficial for applications in optoelectronics.

Furthermore, research on other substituted phthalimides has demonstrated that the position of the substituent on the phthalimide ring can affect the nature of the excited state and the fluorescence quantum yield. mdpi.com While direct experimental data for this compound is needed for a conclusive assessment of its optical properties, the known behavior of similar fluorinated and phthalimide-containing compounds suggests potential for its use in the design of optically active materials, possibly as a dopant or a monomeric unit in fluorescent polymers. Further research into the photophysical properties of this specific compound and its derivatives is warranted to explore these potential applications.

Intermediates in Fine Chemical Synthesis

This compound and its structural analogs are valuable intermediates in the synthesis of more complex molecules, including specialized pharmaceuticals and diverse heterocyclic structures. The phthalimide group serves as a convenient protecting group for primary amines, which can be deprotected under specific conditions to yield the desired amine.

Precursors for Specialized Quinoline Derivatives

The synthesis of certain quinoline derivatives can utilize phthalimide-containing intermediates. For instance, the antimalarial drug tafenoquine, which features a 5-(3-trifluoromethylphenoxy)quinoline core, can be synthesized through a process that involves the use of N-alkylated phthalimides. google.comresearchgate.netresearchgate.netmdpi.comnih.gov In these synthetic routes, a phthalimidoalkyl group is introduced into the quinoline system, and the phthalimide is later removed to reveal a primary amine side chain.

While the specific use of this compound as the direct precursor is not explicitly detailed in all reviewed synthesis plans, the structural similarity and the presence of the key 3-trifluoromethylphenoxy moiety make it a highly plausible and potentially advantageous starting material or intermediate for such syntheses. The use of a pre-functionalized phthalimide could streamline the synthesis of complex quinoline derivatives by reducing the number of synthetic steps required to introduce the desired phenoxy group. The development of novel synthetic methodologies could further expand the utility of this compound in the preparation of a variety of substituted quinolines with potential biological activity. mdpi.commdpi.com

Building Blocks for Complex Heterocyclic Structures and Amines

The phthalimide group is a cornerstone of the Gabriel synthesis, a classic and reliable method for the preparation of primary amines. This method involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine. This approach avoids the over-alkylation that can be a problem when synthesizing primary amines from ammonia.

This compound, by virtue of its phthalimide structure, can be considered a building block for the synthesis of primary amines that also contain the 3-trifluoromethylphenoxy group. The phthalimide moiety acts as a masked primary amine. This strategy is particularly useful in the synthesis of complex molecules where a primary amine needs to be introduced at a late stage of the synthesis.

Beyond amine synthesis, phthalimides can serve as versatile building blocks for a wide range of heterocyclic compounds. The reactivity of the carbonyl groups and the aromatic ring of the phthalimide core allows for various chemical transformations, leading to the construction of more elaborate molecular architectures. The presence of the trifluoromethylphenoxy group in this compound adds another layer of functionality that can be exploited in the design and synthesis of novel heterocyclic systems with potential applications in medicinal chemistry and materials science.

Contributions to Reagent Development in Organic Synthesis

While this compound itself is not documented as a reagent, the broader family of N-substituted phthalimides has seen significant development and application in synthetic chemistry. These compounds serve as precursors or reagents in a variety of important reactions.

One of the most well-established uses of a phthalimide derivative is in the Gabriel synthesis , a method for preparing primary amines. This reaction involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. masterorganicchemistry.comwordpress.comyoutube.com This method is valued for its ability to avoid the over-alkylation that can occur when using ammonia, thus providing a reliable route to pure primary amines. masterorganicchemistry.com

In recent years, research has focused on developing novel phthalimide-based reagents for the introduction of fluorinated groups into organic molecules, which is of high interest in medicinal chemistry and materials science. For instance, derivatives such as N-trifluoromethoxyphthalimide have been developed as stable, solid reagents for nucleophilic trifluoromethoxylation. organic-chemistry.orgresearchgate.net Similarly, N-trifluoromethylselenophthalimide serves as an electrophilic reagent for trifluoromethylselenolation reactions. researchgate.net Another related compound, N-Hydroxyphthalimide-O-trifluoromethanesulfinate , has been designed as a distinctive reagent for the trifluoromethylsulfinylation of arenes. nih.gov

These examples underscore the utility of the phthalimide scaffold in creating specialized reagents. The core structure allows for the attachment of various functional groups to the nitrogen atom, which can then be transferred to other molecules under specific reaction conditions. However, it is important to reiterate that research detailing the use of this compound for such purposes is not present in the reviewed literature. The synthesis of related compounds, such as N-(2,3,4-Trifluorophenyl)phthalimide, has been reported in the context of creating intermediates for organic electro-luminescent materials, rather than for use as synthetic reagents. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(3-Trifluoromethylphenoxy)phthalimide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, phthalimide derivatives are often alkylated using brominated intermediates (e.g., 3-(trifluoromethyl)phenol derivatives) under inert atmospheres (N₂). Key reagents include K₂CO₃ in DMF at 100°C for 24 h, achieving yields >85% . Optimization involves controlling temperature, solvent polarity, and stoichiometry of the trifluoromethylphenol precursor. Side reactions (e.g., hydrolysis) are minimized using anhydrous conditions .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- Methodological Answer : Structural validation requires:

- FT-IR : Confirms carbonyl stretches (C=O) at ~1770 cm⁻¹ and aromatic C-F vibrations at ~1250 cm⁻¹ .

- NMR : ¹H NMR identifies aromatic protons (δ 7.6–8.2 ppm) and trifluoromethylphenoxy group integration. ¹³C NMR detects carbonyl carbons (~168 ppm) and CF₃ signals (~120 ppm, q, J = 288 Hz) .

- Elemental Analysis : Validates purity (>97%) and matches calculated C/F/N ratios .

Q. How does the trifluoromethyl group enhance the compound’s physicochemical properties?

- Methodological Answer : The CF₃ group improves metabolic stability and lipophilicity (logP ~2.5–3.0), enhancing membrane permeability. Fluorine’s electronegativity also modulates electron density in the aromatic ring, affecting reactivity in electrophilic substitutions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : Under basic conditions (e.g., NaOH), the phthalimide ring undergoes hydrolysis via nucleophilic attack at the carbonyl carbon, forming phthalic acid derivatives. Kinetic studies show degradation rates increase with base concentration (e.g., complete degradation in 0.18 M NaOH within 50 s). Stability in acidic media is attributed to protonation of the imide nitrogen, reducing nucleophilic susceptibility .

Q. How can computational modeling predict biological activity?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) simulate interactions with target proteins (e.g., sodium channels). Parameters include:

- Grid Box : Centered on active sites (e.g., voltage-gated sodium channel pore).

- Scoring Functions : Evaluate binding affinity (ΔG ≤ −7 kcal/mol indicates strong binding).

- MD Simulations : Assess complex stability over 50 ns trajectories. Results correlate with in vitro IC₅₀ values (e.g., 1.3–1.4 mg/mL for antioxidant activity) .

Q. What in vitro assays evaluate its pharmacological potential?

- Methodological Answer :

- Antioxidant Activity : DPPH scavenging assay (IC₅₀ measured at 517 nm; ascorbic acid as control) .

- Enzyme Inhibition : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) assays using Ellman’s method (IC₅₀ compared to galantamine) .

- Antimicrobial Activity : Broth microdilution (MIC determination against Mycobacterium tuberculosis H37Rv) .

Key Challenges & Contradictions

- Degradation vs. Stability : While the compound is stable in acidic buffers, rapid degradation in basic media necessitates pH-controlled formulations .

- Biological Activity Variability : Lower DPPH activity compared to ascorbic acid highlights the need for structural derivatization to enhance radical scavenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.